Fmoc-L-Lys(Boc-AEEA)-OH

Vue d'ensemble

Description

Fmoc-L-Lys(Boc-AEEA)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis process.

Mécanisme D'action

Target of Action

Fmoc-L-Lys(Boc-AEEA)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(2-(2-(t-butyloxycarbonyl)aminoethoxy)ethoxy)acetyl)-L-lysine, is a complex compound that is primarily used in the field of biochemistry for the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form.

Mode of Action

The compound acts as a building block in the formation of peptide chains. The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group in the compound protects the epsilon-amino group of lysine . These protective groups can be selectively removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The compound’s unique structure allows it to facilitate the formation of these bonds while minimizing unwanted side reactions .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of the compound’s action is the successful synthesis of peptide chains with the desired sequence of amino acids . These peptide chains can then be used in further biochemical research and applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound are usually carried out in specific solvents that facilitate the peptide bond formation . The pH of the reaction environment can also impact the compound’s efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Boc-AEEA)-OH involves several steps:

Protection of the Lysine Amino Group: The amino group of lysine is protected using the Fmoc group. This is typically achieved by reacting lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA).

Protection of the Lysine Side Chain: The side chain amino group of lysine is protected using the Boc group. This is done by reacting the Fmoc-protected lysine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base.

Attachment of the AEEA Spacer: The AEEA (aminoethoxyethoxyacetate) spacer is attached to the Boc-protected lysine through a coupling reaction, typically using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-Lys(Boc-AEEA)-OH undergoes several types of reactions:

Deprotection Reactions: The Fmoc and Boc protecting groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common reagents for these reactions include EDC, DCC, and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

Coupling: EDC, DCC, DIC, and bases such as DIPEA.

Major Products Formed

Deprotected Lysine Derivatives: After removal of the Fmoc and Boc groups.

Peptide Products: Formed through coupling reactions with other amino acids or peptides.

Applications De Recherche Scientifique

Chemistry

Fmoc-L-Lys(Boc-AEEA)-OH is widely used in solid-phase peptide synthesis, enabling the synthesis of complex peptides and proteins with high precision.

Biology

In biological research, it is used to create peptide-based probes and tools for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.

Medicine

The compound is used in the development of peptide-based therapeutics, including peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists.

Industry

In the pharmaceutical industry, it is used in the synthesis of peptide drugs and in the development of diagnostic assays and biosensors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Lys(Boc)-OH: Similar but lacks the AEEA spacer.

Fmoc-L-Lys(AEEA)-OH: Similar but lacks the Boc protecting group.

Fmoc-L-Lys(Boc-AEEA)-OMe: Similar but has a methyl ester instead of a hydroxyl group.

Uniqueness

Fmoc-L-Lys(Boc-AEEA)-OH is unique due to the presence of both Fmoc and Boc protecting groups, as well as the AEEA spacer. This combination provides enhanced flexibility and selectivity in peptide synthesis, making it a valuable tool for creating complex peptide structures.

Activité Biologique

Fmoc-L-Lys(Boc-AEEA)-OH is a derivative of lysine that incorporates the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups along with an aminoethoxyethylamine (AEEA) moiety. This compound is primarily used in peptide synthesis and has garnered interest due to its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

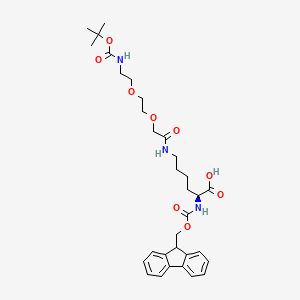

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₃₂H₄₃N₃O₉

- Molecular Weight : 671.89 g/mol

- Optical Activity : [α]²⁰/D -12 ± 1° (c = 1% in DMF)

This compound's structural features contribute to its stability and reactivity in various biochemical environments, making it suitable for solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. Its incorporation allows for the formation of complex peptide structures that can mimic natural proteins or serve specific functions in therapeutic contexts. The use of Fmoc chemistry facilitates the selective protection and deprotection of amino acids, enabling efficient synthesis of peptides with high purity .

Applications in Drug Development

Research indicates that derivatives like this compound can enhance the pharmacokinetic properties of peptides, improving their stability and bioavailability. This is particularly relevant in the design of peptide-based drugs where modifications to lysine residues can influence interaction with biological targets .

Study on Peptide Libraries

In a study focused on creating peptide libraries, this compound was utilized alongside other Fmoc-protected amino acids to generate diverse peptide sequences. The coupling efficiency was notably high, with yields exceeding 80% when using appropriate coupling agents such as HBTU . This demonstrates the compound's effectiveness in generating complex peptide structures essential for screening potential therapeutic candidates.

Self-Assembly Behavior

Another investigation into the self-assembly behavior of peptides synthesized using this compound showed that these peptides could form nanostructures with potential applications in drug delivery systems. The study highlighted how variations in the lysine side chain could influence aggregation behavior and stability under physiological conditions .

Comparative Analysis of Biological Activity

| Compound | Application Area | Coupling Efficiency (%) | Stability (DMF) |

|---|---|---|---|

| Fmoc-Lys(Boc-AEEA)-OH | Peptide Synthesis | 80-90 | High |

| Fmoc-Lys(Boc)-OH | General Peptide Synthesis | 70-80 | Moderate |

| Acetylated Lysine | Lipidation Studies | Varies | Low |

This table summarizes key findings related to the biological activity and application of various lysine derivatives, illustrating the advantages of using Fmoc-Lys(Boc-AEEA)-OH in specific contexts.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOOZBDWHWDME-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.